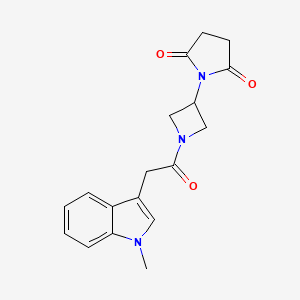

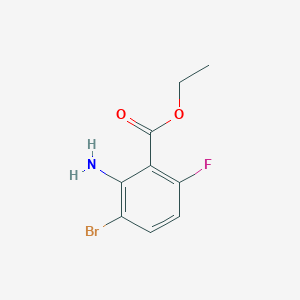

1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione, also known as MIAP, is a chemical compound that has been studied for its potential applications in scientific research. MIAP is a derivative of thalidomide, which has been used as a sedative and antiemetic, but was later found to cause birth defects. MIAP has been developed as a safer alternative to thalidomide, with potential uses in cancer treatment and other medical applications.

Scientific Research Applications

Tubulin Polymerization Inhibition

This compound has been studied for its potential to inhibit tubulin polymerization, which is a promising strategy for cancer therapy. By preventing the formation of microtubules, it can disrupt cell division and induce apoptosis in cancer cells. This mechanism is similar to that of colchicine, a known inhibitor of tubulin polymerization .

Antiproliferative Activities

Derivatives of this compound have shown significant antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29. This suggests its potential use in developing new anticancer agents .

Antiviral Activity

Indole derivatives, which are structurally related to this compound, have demonstrated antiviral activities. For instance, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, indicating the potential for this compound to be modified for antiviral applications .

Anti-HIV Properties

Some novel indolyl derivatives have been reported to perform well in molecular docking studies as anti-HIV-1 agents. This suggests that the compound , with its indole moiety, could be a candidate for further exploration in the context of HIV treatment .

Antioxidant Properties

The indole nucleus, which is part of this compound’s structure, is known for its antioxidant properties. This could be leveraged in designing therapeutic agents that require antioxidant capabilities to combat oxidative stress-related diseases .

Aldose Reductase Inhibition

Compounds with an indole core have been evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. Therefore, this compound could be explored for its efficacy in managing diabetes-related disorders .

Antimicrobial Activity

Indole derivatives are known to possess antimicrobial properties, which could make this compound a starting point for the development of new antibiotics or antiseptics .

Antitubercular Activity

Given the biological activity of indole derivatives against various pathogens, there is a possibility that this compound could be effective in treating tuberculosis. Further research could explore its potential as an antitubercular agent .

Mechanism of Action

Target of Action

The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .

Mode of Action

The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division . As a result, the compound can arrest cells in the G2/M phase of the cell cycle .

Biochemical Pathways

The compound affects the microtubule dynamics in cells by inhibiting tubulin polymerization . This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase . The downstream effects of this action include the induction of cell apoptosis, or programmed cell death .

Result of Action

The compound’s action results in the induction of cell apoptosis in a dose-dependent manner . This means that as the dose of the compound increases, so does the rate of cell death . This property makes the compound a potential agent for the development of anticancer drugs .

properties

IUPAC Name |

1-[1-[2-(1-methylindol-3-yl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-19-9-12(14-4-2-3-5-15(14)19)8-18(24)20-10-13(11-20)21-16(22)6-7-17(21)23/h2-5,9,13H,6-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTFYISPASBUDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)N4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[1-(methoxymethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2865857.png)

![2-Benzylsulfanyl-4-cyclohex-3-enyl-6,7-dihydro-5H-[1]pyrindine-3-carbonitrile](/img/structure/B2865862.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)acetamide](/img/structure/B2865863.png)

![N-(4-ethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2865866.png)

![5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-ylhydrosulfide](/img/structure/B2865868.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2865870.png)

![Methyl 5-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B2865872.png)

![N-(4-chlorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2865873.png)

![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2865874.png)

![Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclohexane]-6-ol](/img/structure/B2865877.png)